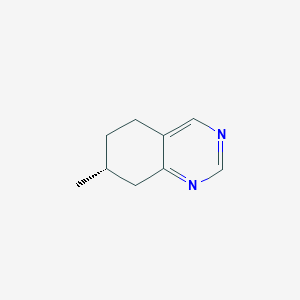

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline

Description

Properties

IUPAC Name |

(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCYBLYYODSGFX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CN=CN=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=CN=CN=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinazoline derivatives using sodium borohydride (NaBH4) or other reducing agents. The reaction conditions often require a solvent such as ethanol or methanol and may be conducted at room temperature or under reflux conditions to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reduction techniques. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of fully saturated quinazoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Quinazoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinazoline ring.

Comparison with Similar Compounds

Key Findings

- Stereochemical Impact: The (7R)-methyl configuration in the target compound may enhance binding specificity compared to non-chiral or S-configuration analogues, as seen in other chiral tetrahydroquinazolines (e.g., fluoro-hydroxy derivatives in ).

- Substituent Effects :

- Biological Activity: Antitubercular Activity: Tetrahydroquinazolines inhibit mycobacterial enzymes (DHFR, MtDprE1) with IC₅₀ values <1 µM in docking studies . HIV-1 Inhibition: Core saturation and nitrogen substitution (e.g., C8-N in compound 3h, EC₅₀ = 0.112 µM) enhance potency over non-saturated analogues . Sigma-1 Antagonism: Bulky substituents (e.g., 4-chlorophenyl in compound 33) improve σ1 receptor affinity for pain relief .

Biological Activity

Overview

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities. Its unique structure includes a tetrahydro configuration and a methyl group at the 7th position, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂N₂

- CAS Number : 121282-95-9

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various cellular processes. Notably, it has been identified as an inhibitor of human topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. Unlike traditional topoII poisons that enhance DNA cleavage and are associated with severe side effects like secondary leukemias, this compound inhibits topoII function without causing DNA intercalation or accumulation of the enzyme/DNA cleavage complex .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (A375) | 2.0 |

| Breast (MCF7) | 4.5 |

| Endometrial (HeLa) | 3.0 |

| Lung | 5.0 |

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for development as an anticancer agent .

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects includes:

- Selective Inhibition : It preferentially inhibits the alpha isoform of topoII over the beta isoform.

- Metabolic Stability : The compound demonstrates favorable pharmacokinetic properties in vivo, including high solubility and stability .

- Low Off-target Effects : Safety profiling revealed minimal off-target activity against various proteins and receptors, indicating a potentially safer therapeutic profile compared to other topoII inhibitors .

Case Studies and Research Findings

- Study on Tetrahydroquinazoline Derivatives : A comprehensive study evaluated several tetrahydroquinazoline derivatives for their ability to inhibit topoII. Among these derivatives, ARN-21934 was identified as a lead compound with an IC50 of 2 μM for inhibiting DNA relaxation by topoII. This compound also showed a favorable pharmacokinetic profile in mouse models .

- In Vivo Efficacy : The efficacy of ARN-21934 was tested in both 2D cell cultures and 3D in vitro systems. It demonstrated significant tumor growth-arrest effects in models of oral neoplasms, paving the way for further preclinical developments in cancer therapy .

- Safety Profile Assessment : The lead compound was assessed for off-target effects across a panel of 47 proteins relevant to pharmacological safety. Results indicated only mild inhibitory effects on cyclooxygenase-1 (COX-1), reinforcing its specificity and reduced risk of adverse effects commonly associated with other anticancer agents .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline, and how can stereochemical purity be ensured?

- Methodology : Multi-step synthesis using cyclization reactions (e.g., Petrov and Kasatochkin’s approach for tetrahydropyrazoloquinazolines) combined with chiral catalysts or resolving agents to control the 7R configuration. For optimization, employ a randomized block design with split-plot variables (e.g., catalyst type, temperature) to compare yields and purity across conditions . Zinc ferrite nanoparticles (ZnFe₂O₄) in one-pot syntheses may enhance efficiency and reduce byproducts . Post-synthesis, use chiral HPLC or polarimetry to verify enantiomeric excess .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C-NMR : Assign peaks using DMSO-d6 as a solvent; observe methyl group signals (e.g., δ ~2.83 ppm for CH₃) and quinazoline ring protons (δ 4.20 ppm for CH₂) .

- IR Spectroscopy : Identify NH stretches (~3,167 cm⁻¹) and aromatic C-H vibrations .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 232 for related analogs) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Q. How can researchers design experiments to optimize reaction conditions for this compound?

- Methodology : Use a split-split plot design with replicates (e.g., 4 replicates per condition) to test variables like solvent polarity, catalyst loading, and reaction time. Analyze outcomes via ANOVA to identify significant factors. For example, compare ZnFe₂O₄-catalyzed vs. traditional acid-mediated cyclization . Document all parameters meticulously to ensure reproducibility .

Advanced Research Questions

Q. How does the 7R stereochemistry influence the compound’s biological activity, and what methods can elucidate structure-activity relationships (SAR)?

- Methodology :

- In vitro assays : Compare the 7R isomer with its 7S counterpart in enzyme inhibition or receptor-binding assays (e.g., kinase or GPCR targets). Use IC₅₀ values to quantify potency differences .

- Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to analyze binding modes of stereoisomers with target proteins. Validate predictions with mutagenesis studies .

- Metabolic stability : Assess stereochemical impact on hepatic metabolism using microsomal incubation and LC-MS/MS .

Q. What strategies are recommended for resolving contradictions in stability data across different solvent systems?

- Methodology :

- Accelerated stability studies : Expose the compound to stressed conditions (e.g., 40°C/75% RH) in polar (DMSO) vs. non-polar (hexane) solvents. Monitor degradation via HPLC-UV at intervals (0, 7, 14 days) .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life and identify degradation pathways (e.g., hydrolysis vs. oxidation) .

- Counterion screening : Test stability with different salts (e.g., hydrochloride vs. sodium) to mitigate solvent-specific degradation .

Q. How can computational and experimental data be integrated to predict the environmental fate of this compound?

- Methodology :

- QSAR modeling : Use tools like EPI Suite to estimate log P, biodegradability, and toxicity. Validate predictions with experimental bioaccumulation studies in model organisms (e.g., Daphnia magna) .

- Metabolite profiling : Identify abiotic/biotic transformation products using high-resolution LC-QTOF-MS and compare with in silico metabolite prediction software (e.g., Meteor Nexus) .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., varying catalytic efficiencies), apply factorial design to isolate confounding variables (e.g., trace moisture in solvents) and use Tukey’s HSD test for post-hoc comparisons .

- Experimental Replication : Follow protocols from peer-reviewed syntheses (e.g., Petrov’s quinazoline derivatives) and include negative controls (e.g., catalyst-free reactions) to validate observed trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.